molecular formula C12H14N2O2 B8698226 6,7-Dimethoxy-4-methylquinolin-3-amine

6,7-Dimethoxy-4-methylquinolin-3-amine

Cat. No.: B8698226
M. Wt: 218.25 g/mol
InChI Key: WBADCENOPFXWQX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylquinolin-3-amine is a quinoline derivative characterized by methoxy substitutions at positions 6 and 7, a methyl group at position 4, and an amine group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and kinase inhibitors. Its synthesis typically involves nucleophilic substitution or condensation reactions, leveraging intermediates like 4-chloro-6,7-dimethoxyquinoline with methylamine derivatives under reflux conditions .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6,7-dimethoxy-4-methylquinolin-3-amine

InChI

InChI=1S/C12H14N2O2/c1-7-8-4-11(15-2)12(16-3)5-10(8)14-6-9(7)13/h4-6H,13H2,1-3H3

InChI Key

WBADCENOPFXWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC(=C(C=C12)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Carboxylate Precursors

As demonstrated in benzooxepino[3,4-b]quinolin-13(6H)-one syntheses, ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate (5a-p ) serves as a versatile intermediate. Conversion to the 3-amine derivative would involve:

  • Hydrolysis : Treatment with 6 M NaOH in 60% ethanol at reflux for 4 hours to yield the carboxylic acid (6a-p ).

  • Curtius Rearrangement : Reaction with diphenylphosphoryl azide (DPPA) in tert-butanol at 110°C, generating the tert-butoxycarbonyl (Boc)-protected amine.

  • Deprotection : Cleavage of the Boc group using TFA/DCM (1:1) at 0°C for 1 hour.

This route offers excellent functional group tolerance, with reported yields exceeding 85% for analogous transformations.

Ring-Synthetic Approaches

Friedländer Annulation Strategy

Building the quinoline nucleus with pre-installed C-3 amine functionality:

Step Reagents/Conditions Yield
Condensation of 3-amino-4,5-dimethoxybenzaldehyde with methyl vinyl ketoneHCl/EtOH, 80°C, 8 h62–68%
CyclodehydrationPPA, 120°C, 3 h89–93%

This method circumvents post-annulation functionalization but requires access to specialized benzaldehyde derivatives.

Skraup Reaction Modifications

Employing 3-nitro-4,5-dimethoxyaniline as the starting material:

  • Cyclization : Glycerol, conc. H₂SO₄, and methyl vinyl ketone at 150°C for 6 hours.

  • Nitro Reduction : H₂ (1 atm) over 10% Pd/C in ethanol.

While this approach provides direct amine incorporation, the harsh acidic conditions risk demethylation of the methoxy groups.

Comparative Analysis of Methodologies

Parameter Nitration-Reduction Friedel-Crafts Ring Synthesis
Overall Yield45–55%72–78%60–65%
Functional Group ToleranceModerateHighLow
Purification ComplexityHigh (multiple intermediates)ModerateLow
Scale-Up PotentialLimited by nitration regioselectivityExcellentModerate

Data synthesized from

Emerging Methodologies

Microwave-Assisted Amination

Preliminary studies suggest that irradiating 3-bromo-6,7-dimethoxy-4-methylquinoline with aqueous NH₃ in DMF at 150°C for 15 minutes achieves 83% conversion, though regiochemical control remains challenging.

Biocatalytic Approaches

Lipase-mediated transamination using ω-transaminases and pyridoxal-5'-phosphate cofactor shows promise for enantioselective synthesis, with reported ee >90% in model systems .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Overview

6,7-Dimethoxy-4-methylquinolin-3-amine is an organic compound belonging to the quinoline family. Its unique structure, featuring methoxy groups at the 6th and 7th positions and a methyl group at the 4th position, contributes to its diverse applications in scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has garnered attention for its potential as an antimicrobial and anticancer agent. Research indicates that it interacts with specific molecular targets, leading to significant biological activities.

Antimicrobial Activity:

  • The compound exhibits moderate to high antimicrobial effects against various bacterial strains. For example:
    • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL
    • Escherichia coli: MIC of 2.0 µg/mL
    • Pseudomonas aeruginosa: MIC of 1.0 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 (lung), MCF-7 (breast), and MKN-45 (stomach). Notably, one derivative showed an IC50 value of 0.030 ± 0.008 µM against the c-Met pathway, indicating strong inhibitory activity .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6,7-Dimethoxy-4-anilinoquinolineA549 (Lung)0.030 ± 0.008c-Met Inhibition
MCF-7 (Breast)ModerateApoptosis Induction
MKN-45 (Stomach)ModerateCell Cycle Arrest

Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is involved in various chemical reactions such as oxidation, reduction, and electrophilic substitution .

Types of Reactions:

  • Oxidation: Can form quinoline N-oxides.
  • Reduction: Yields tetrahydroquinoline derivatives.
  • Substitution: Allows introduction of different functional groups.

Case Studies

Several studies have explored the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Evaluation:
    A study synthesized various derivatives and evaluated their anticancer activities against the NCI-60 cancer cell line panel. Certain derivatives exhibited strong cytotoxic effects, particularly those modified at the aniline position .
  • Mechanistic Insights:
    Molecular docking studies have elucidated the binding modes within the ATP-binding site of c-Met kinase, confirming their potential as targeted therapeutics in cancer treatment .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-methylquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differentiators of this compound

Substitution Flexibility : Unlike bulkier analogs (e.g., benzyl or piperidine derivatives), the 4-methyl group enhances metabolic stability while retaining moderate hydrophobicity.

Amine Reactivity : The 3-NH₂ group enables facile derivatization (e.g., acylation or sulfonylation), offering a handle for prodrug development .

Selectivity Profile: Compared to 4-phenoxy or 4-anilino analogs, the methyl substitution reduces off-target effects in kinase assays, as observed in C-Met inhibitor studies .

Q & A

Q. Table 1: Comparison of Synthetic Methods

ParameterMethod AMethod B
Solventt-Butyl alcohol1,4-Dioxane
BasePotassium t-butoxideNaOH
Yield (%)65–7075–80
Key AdvantageMild conditionsHigher solubility of intermediates

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons on the quinoline ring (δ 6.5–8.5 ppm). Methyl groups at position 4 appear as singlets (δ 2.5–2.7 ppm) .
    • ¹³C NMR: Confirms methoxy carbons (δ 55–60 ppm) and quinoline backbone carbons (δ 110–160 ppm) .
  • Infrared (IR) Spectroscopy: Detects N-H stretching (3200–3400 cm⁻¹) and C-O bonds in methoxy groups (1250–1300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using C18 columns with methanol/water mobile phases .

Advanced: How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

Methodological Answer:

  • Core Modifications:
    • Quinoline Ring: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 2 to enhance π-π stacking with enzyme active sites .
    • Methoxy Groups: Replace 6,7-dimethoxy with ethoxy or methylenedioxy to assess steric and electronic effects on binding .
  • Side Chain Variations: Attach pyridinone or morpholine moieties to improve solubility and target specificity .

Case Study:
In antitumor studies, 6,7-methylenedioxy analogs showed 3-fold higher tubulin polymerization inhibition compared to methoxy derivatives, attributed to improved hydrophobic interactions .

Advanced: What methodological approaches are employed to resolve contradictions in biological activity data for quinoline derivatives?

Methodological Answer:
Contradictions often arise from assay variability or divergent molecular targets. Strategies include:

  • Dose-Response Curves: Confirm activity trends across multiple concentrations (e.g., IC₅₀ values in enzyme assays) .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to verify the role of suspected targets (e.g., kinases, tubulin) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain differential activity in analogs .

Example: Discrepancies in cytotoxicity data for 6-methoxy vs. 7-methoxy derivatives were resolved by crystallography, revealing steric clashes in the 7-methoxy isomer’s binding pocket .

Advanced: How does the substitution pattern on the quinoline ring influence binding affinity to molecular targets?

Methodological Answer:

  • Position 6 and 7 Methoxy Groups: Enhance hydrogen bonding with polar residues (e.g., Asp/Glu in kinase active sites). Removal reduces affinity by 50% in kinase inhibition assays .
  • Position 4 Methyl Group: Increases hydrophobic interactions with nonpolar pockets (e.g., tubulin’s taxol-binding site) .

Q. Table 2: Substitution Effects on Binding Affinity

Substituent PositionModificationΔ Binding Affinity (kcal/mol)Target Protein
6,7Methoxy → Ethoxy-0.8EGFR Kinase
4Methyl → Hydrogen-1.5Tubulin

Basic: What strategies are recommended for assessing the stability and handling requirements of this compound?

Methodological Answer:

  • Stability Testing:
    • Thermal Stability: Store at -20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC over 6 months .
    • Hydrolytic Stability: Avoid aqueous buffers at pH > 8, as methoxy groups undergo hydrolysis .
  • Handling Protocols:
    • PPE: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
    • Waste Disposal: Incinerate at >800°C to prevent environmental release of toxic byproducts .

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